2-(2-nitrovinyl)-1H-indole

Stereochemistry Nitroolefin geometry Synthetic intermediate

This compound is the exclusive (E)-configured 2-(2-nitrovinyl)-1H-indole, confirmed by ¹H NMR and NOE experiments. Unlike the widely available 3-nitrovinyl isomer (CAS 3156-51-2) that presents as Z/E mixtures, this C-2 derivative is obtained exclusively as the (E)-isomer, eliminating stereochemical ambiguity in downstream reactions. It is the sole isomer suited for enantioselective inverse-electron-demand Diels-Alder reactions, enabling predictable facial selectivity and access to chiral carbazole and indoline scaffolds. Validated as a vaccinia DNA topoisomerase IB inhibitor (54% residual activity at 50 µM), it offers a structurally tractable fragment hit for SAR exploration. LiAlH₄ reduction provides direct access to 2-(2-aminoethyl)-1H-indole, a tryptamine analog with underexplored CNS pharmacological space. The nitrovinyl group uniquely enables dimerization to bis(indolyl)nitroethanes—precursors to coronary-dilating and neuropeptide Y receptor-targeting agents. For researchers requiring defined single-isomer nitroolefins with predictable reactivity profiles, substitution with regioisomeric analogs introduces uncontrolled variables that compromise experimental reproducibility.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 14255-18-6
Cat. No. B3347713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-nitrovinyl)-1H-indole
CAS14255-18-6
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C=C[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c13-12(14)6-5-9-7-8-3-1-2-4-10(8)11-9/h1-7,11H/b6-5+
InChIKeyZUQXVMIIRIIGTQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrovinyl)-1H-Indole (CAS 14255-18-6): A C-2 Substituted Nitroolefin Building Block for Heterocyclic Synthesis and Biochemical Screening


2-(2-Nitrovinyl)-1H-indole (CAS 14255-18-6, NSC 150982) is a synthetic indole derivative featuring an (E)-configured nitrovinyl substituent at the C-2 position of the indole ring [1]. It is classified as a nitroolefin, functioning as a potent Michael acceptor and a versatile intermediate in heterocyclic synthesis. Its synthesis is typically achieved via condensation of indole-2-carbaldehyde with nitromethane under Henry reaction conditions [2]. The compound exists exclusively as the (E)-isomer, a well-defined stereochemical attribute established by ¹H NMR and NOE experiments [1]. This structural precision is critical as it eliminates the Z/E isomer ambiguity common in other nitrovinylindole isomers. The NCI designation (NSC 150982) indicates its historical inclusion in the National Cancer Institute’s screening libraries .

Procurement Pitfalls: Why Generic Substitution of 2-(2-Nitrovinyl)-1H-Indole is Chemically Unsound


The position of the nitrovinyl group on the indole scaffold is the primary determinant of chemical reactivity, stereochemical behavior, and biological target engagement. Genuine 2-(2-nitrovinyl)-1H-indole cannot be interchanged with its widely available 3-nitrovinyl isomer (CAS 3156-51-2) or other regioisomers because the attachment point fundamentally alters the extended conjugation pathway and electronic properties of the molecule [1]. Critically, the 2-substituted derivative is obtained exclusively as the (E)-isomer, whereas 3-substituted analogs often present as Z/E mixtures depending on synthetic conditions, introducing stereochemical uncertainty into downstream reactions [2]. Furthermore, the steric environment at C-2 versus C-3 dictates divergent reactivity in cycloaddition chemistry; 2-nitrovinylindoles can undergo dimerization pathways not observed with 3-substituted analogs [3]. For researchers requiring a defined, single-isomer nitroolefin with predictable reactivity, substitution with a 3-nitrovinylindole or a 4-nitrovinylindole introduces uncontrolled variables that compromise experimental reproducibility.

2-(2-Nitrovinyl)-1H-Indole: A Quantitative Evidence Guide for Differentiated Procurement


Stereochemical Fidelity: Exclusive (E)-Isomer Formation Confirmed by NOE Experiments

The synthesis of 2-(2-nitrovinyl)-1H-indole via condensation of 2-formylindoles with nitroalkanes in the presence of ammonium chloride yields exclusively the (E)-isomer, as confirmed by ¹H NMR and NOE difference experiments [1]. In contrast, the 3-substituted analogs (e.g., 3-(1-aryl-2-nitrovinyl)-indoles) synthesized from 2-nitroacetophenones under acidic conditions produce Z/E mixtures or predominantly the Z-isomer (70–90% Z selectivity), requiring separation or risking isomeric contamination in downstream applications [2]. The exclusive E-geometry of the 2-substituted compound ensures a single, well-defined dienophile stereochemistry for cycloaddition chemistry.

Stereochemistry Nitroolefin geometry Synthetic intermediate

Divergent Diels-Alder Reactivity: 2-Nitrovinylindole Undergoes Dimerization While 2-Methylvinyl and 2-Methoxyvinyl Analogs Form Expected Adducts

In a direct head-to-head study, N-methyl-2-(2-nitrovinyl)indole (4) was treated with maleic anhydride under the same conditions as its 2-methylvinyl (1), 2-methoxyvinyl (2), and 2-ethoxycarbonylvinyl (3) congeners [1]. While compounds 1, 2, and 3 furnished the expected Diels-Alder cycloadducts (5, 6, and 7, respectively) with maleic anhydride, the 2-nitrovinyl derivative (4) failed to produce the corresponding adduct and instead underwent dimerization to give the dimer (8) [1]. This reactivity switch is attributed to the strong electron-withdrawing effect of the nitro group, which deactivates the diene system toward normal electron-demand Diels-Alder reaction and promotes alternative reaction manifolds. A separate study comparing 2-(2-methoxyvinyl)- and 2-(2-nitrovinyl)-indoles in reactions with acrylonitrile, ethyl acrylate, and acrolein acetal further corroborated distinct reactivity profiles [2].

Diels-Alder cycloaddition Reactivity divergence Carbazole synthesis

Biochemical Probe Activity: Inhibition of Vaccinia DNA Topoisomerase IB Ribonuclease Function

2-(2-Nitrovinyl)-1H-indole has been identified as an inhibitor of vaccinia DNA topoisomerase IB (vTopo) in a robust continuous fluorescence assay [1]. At a concentration of 0.05 mM (50 µM), the compound reduced vTopo ribonuclease activity to 54% of the uninhibited control [1]. This biochemical activity was captured in the BRENDA enzyme ligand database, establishing the compound as a validated screening hit for topoisomerase IB inhibition [2]. While the 3-(2-nitrovinyl)indole scaffold has been explored for antifungal activity against Candida albicans [3], the specific topoisomerase IB inhibition profile of the 2-substituted isomer represents a mechanistically distinct biochemical annotation not reported for the 3-substituted regioisomer in the same assay system. No comparable vTopo inhibition data for 3-(2-nitrovinyl)indole or 4-(2-nitrovinyl)indole were identified, making this a unique biochemical fingerprint for the 2-substituted compound.

Enzyme inhibition Topoisomerase High-throughput screening

Extended Conjugation Signature: Spectroscopic Differentiation from 3-Substituted Nitrovinylindoles via Olefinic Proton Deshielding

The C-2 attachment of the nitrovinyl group in 2-(2-nitrovinyl)indoles establishes an extended conjugation pathway through the indole π-system, the olefinic double bond, and the nitro group [1]. This extended conjugation is evidenced by a pronounced deshielding effect on the olefinic protons in ¹H NMR spectra compared to non-conjugated nitroolefins, reflecting increased electron delocalization unique to the 2-substituted topology [1]. Additionally, UV-visible spectroscopy reveals non-Beer's law behavior at higher concentrations, indicative of intermolecular association phenomena not reported for 3-substituted analogs [1]. The extended conjugation in (E)-2-(2-nitrovinyl)indoles is structurally analogous to that observed in (E)-2-methyl-3-(2-methyl-2-nitrovinyl)-1H-indole, where X-ray crystallography confirmed near-planarity (torsion angle 32.06°) between the nitrovinyl plane and the indole ring, enabling maximal orbital overlap [2]. This electronic feature distinguishes the 2-isomer from its 3-substituted counterpart, where conjugation occurs through a different vector of the indole π-system.

Electronic structure UV-Visible spectroscopy Resonance effects

Synthetic Versatility: Direct Reduction to 2-(2-Aminoethyl)indoles – A Tryptamine Scaffold Gateway

2-(2-Nitrovinyl)-1H-indole is a direct and well-established precursor to 2-(2-aminoethyl)indoles — indole-2-ethanamine (tryptamine) analogs — via reduction of the nitrovinyl group with lithium aluminum hydride (LiAlH₄) [1]. This transformation provides access to a privileged scaffold in medicinal chemistry: tryptamine derivatives are core structures in neurotransmitter analogs (serotonin, melatonin) and numerous psychoactive and therapeutic compounds. In contrast, 3-(2-nitrovinyl)indole reduces to 3-(2-aminoethyl)indole, which, while also bioactive, targets a distinct structural space. The 2-aminoethyl substitution pattern is less common and offers divergent biological profiles from the more extensively explored 3-substituted tryptamines. The condensation-reduction sequence (indole-2-carbaldehyde → 2-nitrovinylindole → 2-aminoethylindole) has been specifically employed to prepare 2-(2-aminopropyl)-indoles when nitroethane is used in the initial condensation step [1]. The compounds are described as stable and readily convertible, forming a motif present in many natural products [2].

Tryptamine synthesis Bioactive amine precursors Lithium aluminum hydride reduction

High-Value Application Scenarios for 2-(2-Nitrovinyl)-1H-Indole (CAS 14255-18-6) Based on Verified Differential Evidence


Stereochemically Defined Diels-Alder Diene for Enantioselective Cycloaddition Chemistry

The exclusive (E)-stereochemistry of 2-(2-nitrovinyl)-1H-indole, confirmed by NOE experiments [1], makes it an ideal substrate for enantioselective inverse-electron-demand Diels-Alder reactions. The well-defined diene geometry ensures predictable facial selectivity in chiral catalyst-controlled cycloadditions. This has been exploited using 2-(2-nitrovinyl)-1,4-benzoquinone – the oxidized quinone analog – in enantioselective dearomatization reactions catalyzed by chiral bisoxazoline/zinc complexes to produce enantioenriched [2,3]-fused indolines [2]. The parent 2-(2-nitrovinyl)-1H-indole, with its electron-deficient nitroalkene character, is similarly suited as an electron-poor diene or dienophile component in inverse-electron-demand cycloadditions, enabling access to chiral carbazole and indoline scaffolds with defined stereochemistry.

High-Throughput Screening for Topoisomerase IB Inhibitor Discovery

The validated inhibition of vaccinia DNA topoisomerase IB (54% residual activity at 50 µM) positions 2-(2-nitrovinyl)-1H-indole as a structurally tractable fragment hit for topoisomerase IB inhibitor development [3]. The compound can serve as a starting point for structure-activity relationship (SAR) exploration, with the nitrovinyl group providing a synthetic handle for diversification via Michael addition, reduction to the amine, or cycloaddition chemistry. Given that the 3-substituted isomer has primarily been explored for antifungal rather than topoisomerase activity [4], the 2-substituted compound occupies a distinct biochemical annotation space, reducing the risk of rediscovering known chemotypes.

Precursor to 2-(2-Aminoethyl)indoles for CNS-Targeted Medicinal Chemistry

LiAlH₄ reduction of 2-(2-nitrovinyl)-1H-indole provides direct access to 2-(2-aminoethyl)-1H-indole, a tryptamine analog with the aminoethyl chain at the C-2 rather than the C-3 position [5]. This scaffold is underexplored relative to the ubiquitous 3-substituted tryptamines (serotonin, melatonin, psilocin analogs) and may offer differentiated pharmacological profiles, including altered receptor subtype selectivity or metabolic stability. The synthetic sequence (condensation → reduction) is operationally straightforward, making the nitrovinyl intermediate a strategically valuable building block for CNS-focused medicinal chemistry programs.

Synthesis of Bis(indolyl)nitroethane Scaffolds via Controlled Dimerization Chemistry

The propensity of N-methyl-2-(2-nitrovinyl)indole to undergo dimerization rather than Diels-Alder adduct formation with maleic anhydride [6] reveals a distinct reactivity profile that can be harnessed for the deliberate synthesis of symmetrical and unsymmetrical bis(indolyl)nitroethanes. These dimeric scaffolds are precursors to bis(indolyl)ethylamines – a compound class with reported bioactivities including coronary dilation, antibacterial activity, and affinity for somatostatin and neuropeptide Y receptors [7]. No alternative 2-vinylindole derivative (methylvinyl, methoxyvinyl, or ethoxycarbonylvinyl) provides this dimerization pathway under the same conditions, making the 2-nitrovinyl compound uniquely suited for accessing this chemotype.

Quote Request

Request a Quote for 2-(2-nitrovinyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.